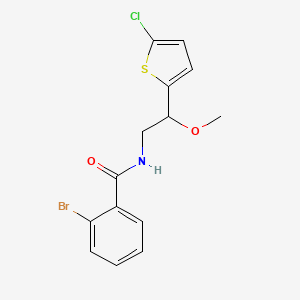

![molecular formula C26H32FN3O3S B2588690 4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide CAS No. 932500-07-7](/img/structure/B2588690.png)

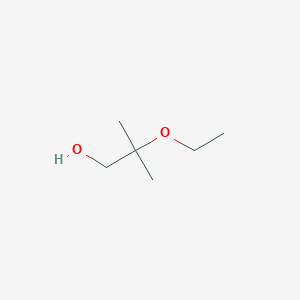

4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones has been achieved through a metal-free C-3 chalcogenation process . This operationally simple reaction proceeds under mild conditions and can be executed on a gram scale .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .科学的研究の応用

Anti-Epileptic Properties

GM-90432 has been identified as a novel anti-epileptic agent. Studies using chemically- or genetically-induced epileptic zebrafish and mouse models demonstrated its efficacy . Specifically, GM-90432 effectively improved PTZ-induced epileptic behaviors. Neurochemical profiling revealed alterations in neurotransmitter levels, including upregulation of 5-hydroxytryptamine (5-HT), dihydrotestosterone, progesterone, and allopregnanolone, and downregulation of normetanephrine, gamma-aminobutyric acid (GABA), and cortisol in brain tissue. Additionally, GM-90432 exhibited protective effects against oxidative stress and zebrafish death, suggesting biphasic neuroprotective mechanisms .

Metabolic Alterations and Neurosteroids

GM-90432’s impact on metabolic pathways and neurosteroid levels is noteworthy. It influences the synthesis and regulation of neurosteroids, which play crucial roles in neuronal excitability and seizure control. Further investigations into its effects on specific neurosteroids could provide insights into novel anti-seizure mechanisms .

Pharmacokinetics Evaluation

Understanding GM-90432’s pharmacokinetics is essential for its clinical application. Evaluating its absorption, distribution, metabolism, and excretion will guide dosing regimens and therapeutic strategies. Studies assessing its bioavailability, half-life, and tissue distribution are crucial for optimizing its use as an anti-seizure agent .

Structural Insights

The crystal structure of GM-90432 provides valuable information for drug design. Investigating its electronic and spatial properties can guide modifications to enhance efficacy and minimize side effects. Structural studies also aid in predicting binding interactions with target proteins, contributing to rational drug development .

Neurotransmitter Modulation

GM-90432’s impact on neurotransmitter systems warrants further exploration. Investigating its effects on serotonin, GABA, and other neurotransmitters could reveal additional therapeutic applications beyond epilepsy. Neurotransmitter modulation plays a pivotal role in various neurological disorders, making this avenue of research promising .

Neuroprotective Mechanisms

Elucidating GM-90432’s neuroprotective mechanisms is crucial. Its scavenging of reactive oxygen species and anti-epileptic activities highlight its potential for preventing neuronal damage. Further studies could uncover additional pathways involved in neuroprotection, leading to innovative drug discovery .

特性

IUPAC Name |

4-[[1-[(3-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]-N-pentylcyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32FN3O3S/c1-2-3-4-13-28-24(31)20-10-8-18(9-11-20)16-30-25(32)23-22(12-14-34-23)29(26(30)33)17-19-6-5-7-21(27)15-19/h5-7,12,14-15,18,20H,2-4,8-11,13,16-17H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOKUJGSJNGFKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-pentylcyclohexanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

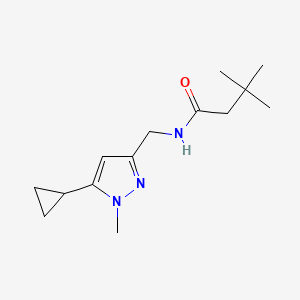

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)

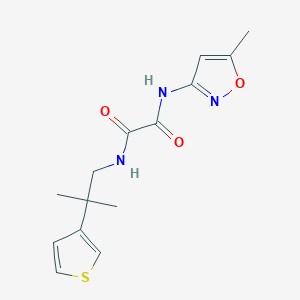

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)

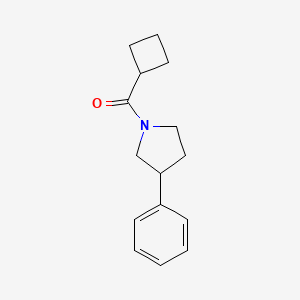

![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)

carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)

![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)

![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)

![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)